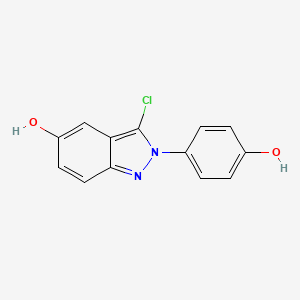
3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
Vue d'ensemble
Description
Indazole-Cl is a selective estrogen receptor modifier (SERM) and a selective ERß agonist.
Applications De Recherche Scientifique
Herbicidal Activities
Research on derivatives of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, specifically 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, has demonstrated potent herbicidal activity against annual weeds and good selectivity for rice. These compounds, particularly those with a phenyl or cyano substituent, have shown rapid control of a wide range of annual weeds with low toxicity to mammals and the environment (Hwang et al., 2005).
Antimicrobial Properties
Studies on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have shown promising antimicrobial effects. These compounds, with various substituents, exhibited significant activity against bacterial strains like Staphylococcus aureus and Salmonella typhii, and fungal strains like Aspergillus flavus (Gopalakrishnan et al., 2009).
Antioxidant Activity
Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have shown potent antioxidant activities. Some of these compounds were identified to have higher antioxidant activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Study
Research on 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, which are structurally similar to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, has shown good antibacterial activity against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Apoptotic Activity in Cancer Cells
A study on compounds structurally related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, particularly 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, investigated their apoptotic activity on MCF-7 breast cancer cells. The compounds induced apoptosis via intrinsic and extrinsic pathways, showing potential as cancer therapeutics (Zahedifard et al., 2015).
Corrosion Inhibition
Aromatic triazoles, including those with structures related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have been identified as effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness varies with concentration, temperature, and time, demonstrating their potential in industrial applications (Quraishi & Sardar, 2002).
Propriétés
IUPAC Name |
3-chloro-2-(4-hydroxyphenyl)indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQDSBJVFFIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463812 | |
| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |
CAS RN |
848142-62-1 | |
| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848142-62-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



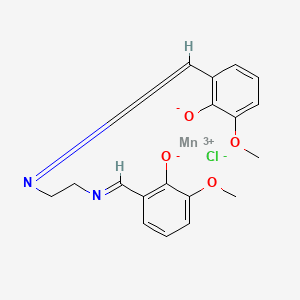
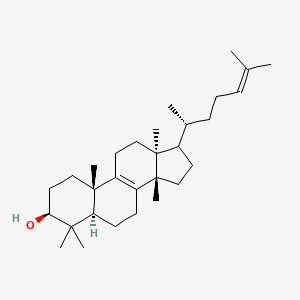
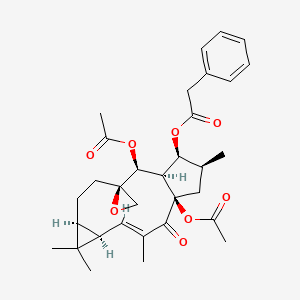

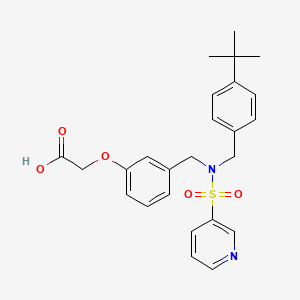
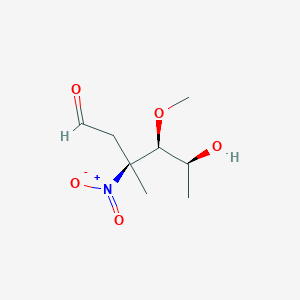

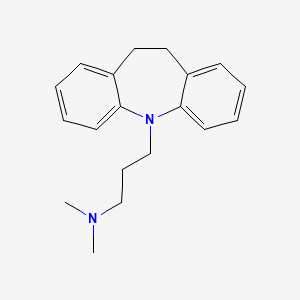

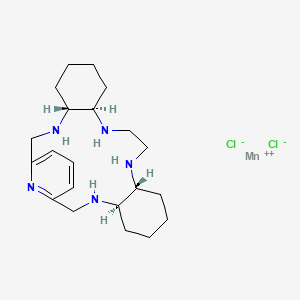
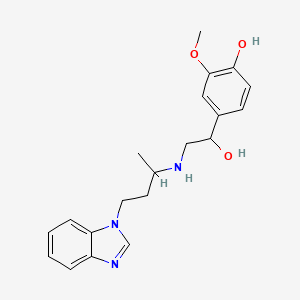

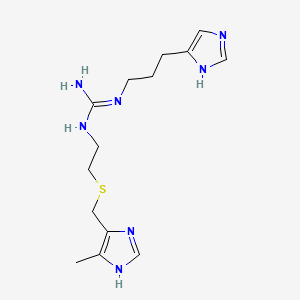
![ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1671805.png)